molecular formula C21H19N7O2 B5147352 2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5147352
M. Wt: 401.4 g/mol
InChI Key: JXSWBYPKOSTSTK-UHFFFAOYSA-N
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Description

Its core structure combines pyrazole, pyridine, and pyrimidine rings, fused to form a rigid bicyclic system. Key substituents include:

  • 3-(4-methoxyphenyl): The methoxy group contributes to electronic effects (e.g., resonance donation) and may influence binding interactions.
  • 7-(5-methyl-4H-1,2,4-triazol-3-yl): The triazole ring introduces hydrogen-bonding capability and metabolic stability, common in bioactive molecules.

Properties

IUPAC Name

4-ethyl-5-(4-methoxyphenyl)-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c1-4-16-18(13-5-7-14(30-3)8-6-13)19-22-11-15-17(28(19)26-16)9-10-27(20(15)29)21-23-12(2)24-25-21/h5-11H,4H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSWBYPKOSTSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=NNC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Pyrazolo and Pyrido rings: These fused rings contribute to the compound's stability and biological activity.
  • Triazole moiety : Known for its diverse pharmacological properties, triazoles often enhance the biological profile of compounds.
  • Methoxyphenyl group : This substituent can influence the lipophilicity and overall bioactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazolo frameworks exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been shown to possess antifungal and antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • The specific compound under consideration may demonstrate similar efficacy due to its structural similarities with known active triazole derivatives.

Anticancer Properties

The anticancer potential of heterocyclic compounds is well-documented. Studies suggest that:

  • Compounds with similar structures have exhibited cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • The presence of the pyrimidine ring in the compound may enhance its ability to inhibit tumor growth by interacting with DNA or specific enzymes involved in cancer proliferation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The triazole moiety may act as an inhibitor of certain enzymes critical for microbial survival or cancer cell proliferation.
  • DNA Interaction : The fused ring systems can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : It may also interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis .

Study on Antimicrobial Efficacy

A recent study evaluated a series of triazole-pyrazolo compounds against a panel of bacterial strains. The results showed that:

  • The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potent antibacterial activity.
  • The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the pyrazolo ring in enhancing activity against MRSA .

Anticancer Evaluation

In vitro studies on cancer cell lines demonstrated:

  • Significant cytotoxicity at low micromolar concentrations.
  • Induction of apoptosis was confirmed through flow cytometry assays, suggesting that the compound activates intrinsic apoptotic pathways .

Data Tables

Biological ActivityObserved EffectsReference
AntibacterialMIC: 0.125–8 μg/mL against S. aureus
CytotoxicityIC50: 5 μM in cancer cell lines
Enzyme InhibitionInhibition of DNA gyrase

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 5-methyl-triazole group contrasts with sulfur-containing derivatives (e.g., thioether in ), which may alter redox stability or metal-binding properties.

Methoxyphenyl-Substituted Heterocycles

Compound Name Core Structure Substituents Melting Point/IR Data Reference
7a () Dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine 4-(4-methoxyphenyl), 3,7-dimethyl m.p. 278–280°C; IR: 1682 cm⁻¹ (C=O)
6 () Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl), triazolothiadiazine NMR-confirmed structure

Comparison :

  • The methoxyphenyl group is conserved across these compounds, but its position (e.g., para in the target compound vs.

Q & A

Basic: What multi-step synthetic pathways are recommended for synthesizing the compound?

Methodological Answer:
The synthesis involves sequential cyclization and functionalization steps. A typical approach includes:

Condensation : React 4-methoxybenzaldehyde derivatives with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core .

Triazole Incorporation : Introduce the 5-methyl-1,2,4-triazole moiety via Huisgen cycloaddition or nucleophilic substitution under acidic conditions .

Final Cyclization : Use reflux in ethanol or DMF to assemble the pyrido-pyrimidine framework, monitored by TLC for reaction completion .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability or structural analogs misattributed to the target compound. Strategies include:

  • Comparative Bioassays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
  • Structural Validation : Confirm compound identity via NMR and HRMS to rule out impurities or isomerization .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., chlorophenyl or triazole-containing analogs) to identify trends .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and triazole methyl groups (δ 2.3–2.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~470) and fragmentation patterns consistent with fused-ring systems .

Advanced: What computational strategies effectively model the compound’s 3D conformation and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., CDK2), focusing on triazole and pyrimidine interactions .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water/ethanol) for 100 ns to assess stability of the methoxyphenyl group in hydrophobic pockets .
  • QSAR Modeling : Train models on pyrazolo-pyrimidine analogs to correlate substituent effects (e.g., methoxy vs. chloro) with inhibitory potency .

Basic: What are the key solubility challenges, and how can they be mitigated?

Methodological Answer:
The compound’s low aqueous solubility stems from its hydrophobic aryl groups and planar fused rings. Mitigation strategies:

  • Co-Solvent Systems : Use DMSO:water (10–20% v/v) or PEG-400 for in vitro assays .
  • Solid Dispersion : Prepare amorphous formulations with PVP-K30 via solvent evaporation to enhance dissolution .
  • pH Adjustment : Ionize the triazole group (pKa ~6.5) in mildly acidic buffers (pH 4.5–5.5) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst (p-toluenesulfonic acid) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and minimize side products .
  • Microwave Assistance : Reduce reaction time (30–60 mins vs. 12 hrs) while maintaining >80% yield .

Regulatory: What considerations ensure reproducibility in pharmacological studies?

Methodological Answer:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., radiometric kinase assays) .
  • Batch Documentation : Record synthesis dates, storage conditions (-20°C under argon), and HPLC purity (>95%) .
  • Blinded Studies : Use randomized block designs to minimize bias in efficacy evaluations .

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